6-chloro-8aH-phthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorophthalazinone is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . It is a derivative of phthalazinone, characterized by the presence of a chlorine atom at the sixth position of the phthalazinone ring. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Chlorophthalazinone can be synthesized through various methods. One common synthetic route involves the reaction of 4-chloro-2-formylbenzoic acid with hydrazine hydrate . The reaction typically proceeds under reflux conditions, resulting in the formation of 6-Chlorophthalazinone.
Industrial Production Methods: Industrial production of 6-Chlorophthalazinone often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and yield. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chlorophthalazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in 6-Chlorophthalazinone can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phthalazinone oxides.
Reduction: Formation of reduced phthalazinone derivatives.
Substitution: Formation of various substituted phthalazinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chlorophthalazinone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chlorophthalazinone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects . For example, it has been shown to inhibit phosphodiesterases, which play a role in regulating cellular signaling pathways . Additionally, it may interact with other molecular targets involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Phthalazinone: The parent compound of 6-Chlorophthalazinone, lacking the chlorine atom.
6-Bromophthalazinone: Similar structure with a bromine atom instead of chlorine.
6-Fluorophthalazinone: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: 6-Chlorophthalazinone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to interact with specific molecular targets, making it distinct from other phthalazinone derivatives .
Eigenschaften
Molekularformel |
C8H5ClN2O |
---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
6-chloro-8aH-phthalazin-1-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4,7H |
InChI-Schlüssel |
VNILNTAKIZVVJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CN=NC(=O)C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.